molecular formula C15H18Cl2FN3O B12407676 N-Acetyl Retigabine-d3 (dihydrochloride)

N-Acetyl Retigabine-d3 (dihydrochloride)

Cat. No.: B12407676
M. Wt: 349.2 g/mol
InChI Key: NFEQVYZPZVEZOT-GXXYEPOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Retigabine-d3 (dihydrochloride) involves the deuteration of N-Acetyl Retigabine dihydrochloride. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions for this process are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of N-Acetyl Retigabine-d3 (dihydrochloride) follows standard protocols for the synthesis of deuterium-labeled compounds. This typically involves the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Retigabine-d3 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl Retigabine-d3 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to track metabolic pathways and interactions with biomolecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Acetyl Retigabine-d3 (dihydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into drug metabolism and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl Retigabine-d3 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in drug stability and metabolic pathways compared to non-deuterated compounds .

Properties

Molecular Formula

C15H18Cl2FN3O

Molecular Weight

349.2 g/mol

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]-2,2,2-trideuterioacetamide;dihydrochloride

InChI

InChI=1S/C15H16FN3O.2ClH/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11;;/h2-8,18H,9,17H2,1H3,(H,19,20);2*1H/i1D3;;

InChI Key

NFEQVYZPZVEZOT-GXXYEPOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.